rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid
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Overview
Description
rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid: is a chiral compound with a specific stereochemistry It is a derivative of oxolane (tetrahydrofuran) and contains a tert-butyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oxolane derivatives and tert-butyl reagents.
Reaction Conditions: The reaction conditions often involve the use of strong bases or acids to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules.
Chiral Catalysts: The compound’s chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The specific pathways involved can vary depending on the biological context and the target enzyme.
Comparison with Similar Compounds
- rac-(2R,5S)-5-tert-butoxycarbonylamino-piperidine-2-carboxylic acid
- rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid
Comparison:
- Structural Differences: While these compounds share some structural similarities, such as the presence of a tert-butyl group, they differ in their core structures and functional groups.
- Unique Features: rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid is unique due to its oxolane ring and carboxylic acid group, which confer specific chemical properties and reactivity.
Properties
IUPAC Name |
(2R,5S)-5-tert-butyloxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)7-5-4-6(12-7)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBXHHNWGXYYGG-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CC[C@@H](O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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